3-Undecylthiophene
Overview
Description
3-Undecylthiophene: is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C15H26S, and it is characterized by the presence of an undecyl group (a chain of eleven carbon atoms) attached to the third position of the thiophene ring. This compound is a colorless to light yellow clear liquid at room temperature .
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways these effects influence would require further investigation.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Undecylthiophene can be achieved through various methods, including the following:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions to form thiophene derivatives.
Gewald Reaction: This reaction involves the condensation of α-cyanoesters with elemental sulfur and ketones to form thiophenes.
Dehydration and Sulfur Cyclization: Alkynols can be cyclized with elemental sulfur or sulfur-containing reagents to form thiophenes.
Industrial Production Methods:
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes, such as the Paal-Knorr synthesis and Gewald reaction, which can be optimized for large-scale production. Reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
3-Undecylthiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, tetrahydrothiophenes.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
3-Undecylthiophene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
3-Decylthiophene: Similar structure with a decyl group instead of an undecyl group.
3-Dodecylthiophene: Similar structure with a dodecyl group instead of an undecyl group.
3-Hexylthiophene: Similar structure with a hexyl group instead of an undecyl group.
Comparison:
3-Undecylthiophene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. The length of the alkyl chain can also affect the compound’s interactions with other molecules and its overall performance in various applications.
Properties
IUPAC Name |
3-undecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIIRMZYURVVGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340731 | |
Record name | 3-Undecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129607-86-9 | |
Record name | 3-Undecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Undecylthiophene?
A1: this compound is a thiophene derivative with an 11-carbon alkyl chain attached to the third position of the thiophene ring. Its molecular formula is C15H26S, and its molecular weight is 238.44 g/mol [, ]. Spectroscopic data, including Raman scattering measurements, have been reported, showing sensitivity of the vibrational frequency to torsions between thiophene rings [].
Q2: How is this compound used in creating biomaterials?
A2: this compound is a key component in synthesizing specialized copolymers for biomaterial applications. Researchers have created a biotinylated poly(3-methanolthiophene-co-3-undecylthiophene) (B-PMUT) copolymer. This copolymer forms stable monolayers using the Langmuir-Blodgett (LB) technique [, , ]. The biotinylation allows for the specific binding of streptavidin, creating a platform for further biomolecule immobilization, such as biotinylated phycoerythrin (B-PE) [, , ].
Q3: Can you explain the advantages of using B-PMUT in biosensing applications?
A3: B-PMUT offers several advantages in biosensing:
- Surface immobilization: The long alkyl chain of this compound facilitates hydrophobic interactions, enabling the stable attachment of B-PMUT to surfaces like silanized glass [, ].
- Biorecognition: The biotin moiety allows for specific and strong binding to streptavidin. This biotin-streptavidin interaction enables the immobilization of streptavidin-conjugated enzymes like alkaline phosphatase, creating a functional biosensor platform [, ].
Q4: How has this compound been used in chemiluminescence-based biosensors?
A4: Researchers have developed a chemiluminescence-based pesticide biosensor using a biotinylated copolymer containing this compound [, ]. The biosensor works by immobilizing a streptavidin-conjugated alkaline phosphatase onto a glass surface modified with the biotinylated copolymer. Alkaline phosphatase dephosphorylates a specific substrate, producing a chemiluminescent signal. This signal is inhibited by organophosphorus pesticides like paraoxon and methyl parathion, allowing for their detection [, ].
Q5: What is the significance of the alkyl chain length in poly(3-alkylthiophene)s like this compound?
A5: The alkyl chain length in poly(3-alkylthiophene)s, like this compound, significantly influences the polymer's solubility and self-assembly properties []. Longer alkyl chains, such as the undecyl group in this compound, enhance solubility in organic solvents and contribute to the formation of more ordered structures in the solid state []. This control over morphology and processability is crucial for applications like organic electronics and sensing.
Q6: Are there any known alternatives or substitutes for this compound in these applications?
A6: While this compound exhibits specific properties suitable for the discussed applications, researchers continue to explore alternative materials. Other polythiophene derivatives with varying alkyl chain lengths or functional groups could offer advantages in terms of cost, synthesis, or specific performance characteristics []. Additionally, alternative immobilization strategies for enzymes and other biomolecules, such as using different polymers or surface modification techniques, are constantly being developed.
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